6-Ile-ustiloxin -

6-Ile-ustiloxin

Catalog Number: EVT-10977247
CAS Number:
Molecular Formula: C24H36N4O8
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6-Ile-ustiloxin has been explored through various methodologies. One notable approach involves total synthesis techniques that utilize stereoselective reactions to construct the cyclic structure efficiently. The synthesis typically requires multiple steps, including:

  1. Formation of the cyclic backbone: This involves creating a chiral tertiary alkyl-aryl ether linkage.
  2. Stereoselective reactions: Techniques such as regio-reversed Sharpless asymmetric aminohydroxylation have been employed to establish the required stereochemistry at specific positions.
  3. Final modifications: The last steps often include deprotection and purification processes to yield the final product in high purity and yield.

For instance, advanced synthetic routes have been developed that optimize yields while minimizing the number of steps required for synthesis .

Molecular Structure Analysis

The molecular structure of 6-Ile-ustiloxin features a cyclic arrangement with several functional groups that contribute to its biological activity. Key structural components include:

  • A cyclic peptide backbone.
  • An isoleucine residue at position six.
  • Various modifications such as hydroxyl groups and methyl groups on aromatic residues.

The precise molecular formula and mass can be determined through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), which confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

6-Ile-ustiloxin undergoes several chemical reactions that are crucial for its biological function:

  1. Inhibition of tubulin polymerization: This is a key reaction that underlies its potential as an anticancer agent. The compound interacts with tubulin, preventing its polymerization into microtubules.
  2. Metabolic transformations: In biological systems, ustiloxins can be subject to enzymatic modifications that may alter their activity or stability.

The understanding of these reactions is essential for optimizing the use of 6-Ile-ustiloxin in various applications .

Mechanism of Action

The mechanism of action for 6-Ile-ustiloxin primarily involves its interaction with tubulin. The compound binds to specific sites on tubulin, disrupting microtubule dynamics essential for cell division. This inhibition leads to cell cycle arrest and apoptosis in susceptible cancer cells. Research indicates that variations in the structure, particularly at the C-6 position, can influence the efficacy of this mechanism, making it a target for further optimization in drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Ile-ustiloxin play a significant role in its functionality:

  • Solubility: The compound's solubility in various solvents can affect its bioavailability and efficacy.
  • Stability: Stability under physiological conditions is crucial for its potential therapeutic applications.
  • Spectroscopic properties: Techniques such as UV-Vis spectroscopy provide insights into its electronic transitions, while NMR offers detailed information about its molecular conformation.

These properties are critical for understanding how 6-Ile-ustiloxin behaves in biological systems and how it can be effectively utilized .

Applications

6-Ile-ustiloxin has several scientific applications:

  1. Agricultural uses: Its herbicidal properties make it a candidate for developing new herbicides that target specific weed species without harming crops.
  2. Pharmaceutical development: Due to its ability to inhibit tubulin polymerization, it is being investigated as a potential anticancer agent.
  3. Biological research: Studies on ustiloxins contribute to understanding fungal biology and the development of new antifungal agents.
Introduction: Contextualizing 6-Ile-ustiloxin within Cyclopeptide Mycotoxin Research

Taxonomic Origin and Ecological Significance in Ustilaginoidea virens-Rice Pathosystems

6-Ile-ustiloxin is a cyclopeptide mycotoxin produced exclusively by the filamentous ascomycete Ustilaginoidea virens (teleomorph: Villosiclava virens), which causes false smut disease in rice (Oryza sativa). This pathogen infects rice florets during the booting stage, hijacking developing grains to form characteristic false smut balls (FSBs) instead of seeds [1] [5] [9]. The ecological role of 6-Ile-ustiloxin within this pathosystem remains incompletely defined, though it is biosynthesized during the colonization of rice floral tissues. Ustilaginoidea virens exhibits a highly specialized biotrophic interaction, invading through the spikelet apex and colonizing stamen filaments before forming layered FSBs composed of chlamydospores, mycelia, and pseudoparenchyma [7] [9]. Crucially, mycotoxin production, including 6-Ile-ustiloxin, peaks during the early maturation phase of FSBs, particularly within the mycelia and immature chlamydospore layer [2]. This spatial-temporal pattern suggests potential roles in nutrient acquisition, host defense suppression, or interference with rice grain development, positioning 6-Ile-ustiloxin as a molecular mediator of fungal pathogenicity and ecological adaptation.

Historical Isolation and Structural Characterization Milestones

The ustiloxins were first isolated from false smut balls in the early 1990s, with initial research identifying ustiloxins A and B as major cyclopeptide mycotoxins [2] [10]. 6-Ile-ustiloxin emerged as a structurally distinct congener through advanced chromatographic separations and spectroscopic analyses conducted in the 2010s. Key milestones in its characterization include:

  • 2014: Comparative genomics identified a ribosomal peptide synthesis (RiPP) gene cluster in Ustilaginoidea virens responsible for ustiloxin biosynthesis, revealing a non-canonical pathway distinct from non-ribosomal peptide synthesis [4].
  • 2016: High-performance liquid chromatography (HPLC) analyses of geographically diverse FSBs quantified ustiloxin variants, detecting 6-Ile-ustiloxin as a minor component alongside ustiloxins A and B, though absolute concentrations were not reported [2].
  • 2024: Structural elucidation confirmed 6-Ile-ustiloxin as a cyclic tetrapeptide featuring a 13-membered macrocyclic core with an ether linkage between tyrosine and isoleucine residues. Its defining characteristic is an isoleucine substitution at position 6, differentiating it from ustiloxin B (valine at position 6) and ustiloxin A (modified norvaline) [4] [6].

Table 1: Historical Milestones in 6-Ile-ustiloxin Research

YearMilestoneMethodologyReference Source
1990sInitial isolation of ustiloxin class from false smut ballsSolvent extraction, column chromatographyKoiso et al. (1992, 1994)
2014Identification of RiPP biosynthetic gene cluster for ustiloxinsComparative genomicsUmemura et al. (2014)
2016Detection and quantification of 6-Ile-ustiloxin in FSB extractsHPLC-UV/LC-MSZhang et al. (2016)
2024Structural confirmation via side-chain modification analysisNMR spectroscopy, CRISPR validationMeng et al. (2024)

Position within Ustiloxin Congener Family: Structural and Functional Distinctions

6-Ile-ustiloxin belongs to a family of at least eight structurally related cyclic tetrapeptides (ustiloxins A–H) produced by Ustilaginoidea virens, sharing a conserved 13-membered macrocyclic core but differing in amino acid substitutions and side-chain modifications [2] [8]. Its structural identity is defined by a unique isoleucine residue replacing the valine found in ustiloxin B at position 6—a variation arising from substrate flexibility during post-translational modification of the precursor peptide UstA [4] [6]. Functionally, like other ustiloxins, it inhibits microtubule assembly by binding to tubulin, disrupting mitosis in eukaryotic cells. However, its potency and biological impacts exhibit distinctions:

  • Structural Features: The isoleucine side chain introduces enhanced hydrophobicity compared to ustiloxin B, potentially influencing membrane permeability or protein-binding affinity [4].
  • Biosynthetic Context: 6-Ile-ustiloxin is synthesized via a conserved RiPP pathway where the precursor peptide UstA undergoes proteolytic cleavage, cyclization, and tailoring modifications by enzymes encoded in the ust gene cluster (ustYa, ustYb, ustC, etc.) [4] [6].
  • Ecological Prevalence: It occurs at lower concentrations than ustiloxins A and B in naturally infected FSBs. Analytical studies report ustiloxin A representing 50%–80% of total ustiloxins, while 6-Ile-ustiloxin is a minor constituent [2] [10].

Table 2: Structural Comparison of Key Ustiloxin Congeners

CongenerAmino Acid at Position 6Key Structural ModificationRelative Abundance in FSBs
Ustiloxin ANorvaline-derived chainHydroxylated β-amino acidHigh (50-80% of total)
Ustiloxin BValineStandard β-amino acidModerate (15-30% of total)
6-Ile-ustiloxinIsoleucineHydrophobic β-branched side chainLow (<5% of total)
Ustiloxin FLeucineExtended aliphatic side chainTrace

These structural nuances position 6-Ile-ustiloxin as a chemically distinct yet biologically coherent member of the ustiloxin family, offering insights into the enzymatic plasticity of Ustilaginoidea virens secondary metabolism [4] [6].

Properties

Product Name

6-Ile-ustiloxin

IUPAC Name

2-[[(3R,4S,7S,10S,11R)-7-[(2R)-butan-2-yl]-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid

Molecular Formula

C24H36N4O8

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C24H36N4O8/c1-6-12(3)17-21(33)28-20(23(35)26-11-16(30)31)24(4,7-2)36-15-10-13(8-9-14(15)29)19(32)18(25-5)22(34)27-17/h8-10,12,17-20,25,29,32H,6-7,11H2,1-5H3,(H,26,35)(H,27,34)(H,28,33)(H,30,31)/t12-,17+,18+,19-,20-,24-/m1/s1

InChI Key

HXTMSBIVCTYGAS-NBNOUWLYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(OC2=C(C=CC(=C2)C(C(C(=O)N1)NC)O)O)(C)CC)C(=O)NCC(=O)O

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@@H]([C@@](OC2=C(C=CC(=C2)[C@H]([C@@H](C(=O)N1)NC)O)O)(C)CC)C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.